molecular formula C6H3Cl3O3 B15096556 Trichlorophloroglucinol CAS No. 56961-23-0

Trichlorophloroglucinol

Cat. No.: B15096556
CAS No.: 56961-23-0
M. Wt: 229.4 g/mol
InChI Key: MHKCQYLJFGNSQZ-UHFFFAOYSA-N
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Description

Trichlorophloroglucinol is an organic compound that belongs to the class of polyphenols. It is a derivative of phloroglucinol, which is a benzenetriol. This compound is characterized by the presence of three chlorine atoms attached to the benzene ring, making it a trichlorinated derivative. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichlorophloroglucinol can be synthesized through several methods. One common method involves the reaction of hexachlorobenzene with sodium propylate or sodium isopropylate in an aprotic solvent at temperatures ranging from 50 to 250°C. This reaction forms this compound tripropylether or this compound triisopropylether, which are then dechlorinated using metallic sodium and subsequently hydrolyzed to form this compound .

Industrial Production Methods

Industrial production of this compound often involves the reduction of 1,3,5-trinitrobenzene to 1,3,5-triaminobenzene, followed by hydrolysis to form phloroglucinol. The phloroglucinol is then chlorinated to produce this compound. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Trichlorophloroglucinol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones.

    Reduction: It can be reduced to form dechlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated phloroglucinol derivatives.

    Substitution: Hydroxylated or alkylated derivatives of this compound.

Scientific Research Applications

Trichlorophloroglucinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trichlorophloroglucinol involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by inhibiting specific enzymes and disrupting cellular processes. For example, its antimicrobial activity is thought to result from the disruption of microbial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Trichlorophloroglucinol can be compared with other similar compounds, such as:

    Phloroglucinol: The parent compound, which lacks the chlorine atoms.

    Hydroxyquinol: Another benzenetriol isomer with hydroxyl groups at different positions.

    Pyrogallol: A benzenetriol isomer with hydroxyl groups at positions 1, 2, and 3.

Uniqueness

This compound is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to its non-chlorinated counterparts. This makes it valuable in specific applications where chlorinated derivatives are preferred .

Properties

CAS No.

56961-23-0

Molecular Formula

C6H3Cl3O3

Molecular Weight

229.4 g/mol

IUPAC Name

2,4,6-trichlorobenzene-1,3,5-triol

InChI

InChI=1S/C6H3Cl3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H

InChI Key

MHKCQYLJFGNSQZ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)O)Cl)O)Cl)O

Origin of Product

United States

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